3,4-Dimethyl-3,4-hexanediol 3,4-Dimethyl-3,4-hexanediol
Brand Name: Vulcanchem
CAS No.: 1185-02-0
VCID: VC20955058
InChI: InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3
SMILES: CCC(C)(C(C)(CC)O)O
Molecular Formula: C8H18O2
Molecular Weight: 146.23 g/mol

3,4-Dimethyl-3,4-hexanediol

CAS No.: 1185-02-0

Cat. No.: VC20955058

Molecular Formula: C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethyl-3,4-hexanediol - 1185-02-0

CAS No. 1185-02-0
Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
IUPAC Name 3,4-dimethylhexane-3,4-diol
Standard InChI InChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3
Standard InChI Key RJOVKNVJGPMWDT-UHFFFAOYSA-N
SMILES CCC(C)(C(C)(CC)O)O
Canonical SMILES CCC(C)(C(C)(CC)O)O

Physical and Chemical Properties

The physical and chemical properties of 3,4-Dimethyl-3,4-hexanediol determine its behavior in various chemical environments and applications. Table 1 presents a comprehensive overview of these properties.
Table 1: Physical and Chemical Properties of 3,4-Dimethyl-3,4-hexanediol

PropertyValueReference
IUPAC Name3,4-dimethylhexane-3,4-diol
CAS Number1185-02-0
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Physical State at 25°CSolid
Melting Point326 K (53°C) ± 3 K
Boiling Point200.8°C at 760 mmHg
Density0.939 g/cm³
Flash Point81.1°C
Vapor Pressure0.0789 mmHg at 25°C
LogP1.30840
Polar Surface Area (PSA)40.46
Index of Refraction1.453
InChIInChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3
InChI KeyRJOVKNVJGPMWDT-UHFFFAOYSA-N
SMILES NotationCCC(C)(C(C)(CC)O)O
The molecular structure of 3,4-Dimethyl-3,4-hexanediol features a hexane backbone with two hydroxyl groups at the C-3 and C-4 positions, along with methyl substituents at the same carbons. This creates a symmetrical molecule with specific stereochemical properties. The presence of two hydroxyl groups confers hydrogen bonding capabilities, influencing its solubility in polar solvents and interactions with other molecules .
The compound's relatively high boiling point (200.8°C) compared to its molecular weight reflects the strong intermolecular hydrogen bonding typical of diols. Its moderate LogP value of 1.30840 suggests a balance between hydrophilic and hydrophobic properties, which is advantageous for applications requiring interaction with both polar and non-polar environments .

Synthesis and Preparation Methods

The synthesis of 3,4-Dimethyl-3,4-hexanediol can be accomplished through several methods, each offering specific advantages depending on the scale of production and available resources.

Laboratory Synthesis Routes

In laboratory settings, several synthetic approaches can be employed:

  • Reduction of 3,4-dimethyl-3,4-hexanedione: This common synthetic approach involves reducing the corresponding diketone using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

  • Grignard reaction followed by reduction: This route involves reacting appropriate Grignard reagents with esters or carbonyl compounds to form the carbon skeleton, followed by reduction steps to obtain the diol structure.

  • Pinacol coupling: This method involves the reductive coupling of appropriate aldehydes or ketones using metals like magnesium or titanium to form the carbon-carbon bond between the two hydroxyl-bearing carbons.

Industrial Production Methods

For industrial-scale production, catalytic methods are often preferred due to their efficiency and scalability:

  • Catalytic hydrogenation: This process employs the catalytic hydrogenation of the corresponding diketone using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with high-pressure hydrogen gas. The reaction is typically carried out in suitable solvents like ethanol or methanol under controlled conditions to ensure complete reduction to the diol.

  • Biotransformation: Emerging methods utilizing enzyme-catalyzed reactions for the selective reduction of precursors offer potentially more environmentally friendly routes to 3,4-Dimethyl-3,4-hexanediol.
    The synthesis of 3,4-Dimethyl-3,4-hexanediol requires careful control of reaction conditions to ensure stereoselectivity, especially when specific isomers (meso or dl forms) are desired. The choice of reducing agents, catalysts, solvents, and reaction temperatures can significantly influence the stereochemical outcome of the synthesis .

Chemical Reactivity

3,4-Dimethyl-3,4-hexanediol exhibits a range of chemical reactivities characteristic of diols, with unique aspects due to its specific structural features.

Reaction Types

The compound undergoes several key reaction types:

  • Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Dehydration: As documented in research by Reeve and Reichel, 3,4-Dimethyl-3,4-hexanediol can undergo dehydration to form various C8H14 dienes, including substituted butadienes. This reaction represents a significant transformation of the molecule and has been the subject of detailed structural studies .

  • Esterification: The hydroxyl groups readily react with carboxylic acids or acid chlorides to form esters, a reaction utilized for derivatization or protection of the hydroxyl functionality.

  • Pinacol rearrangement: As a tertiary diol, 3,4-Dimethyl-3,4-hexanediol can undergo the pinacol rearrangement under acidic conditions, leading to carbonyl compounds through carbon skeleton rearrangement. This reaction was specifically studied by Reeve and Karickhoff in 1956 .

Reaction Mechanisms

The reactivity of 3,4-Dimethyl-3,4-hexanediol is influenced by the tertiary nature of its hydroxyl groups and the steric effects imposed by the methyl substituents:

  • In dehydration reactions, the proximity of the hydroxyl groups facilitates the formation of alkenes through E1 or E2 elimination mechanisms. The specific stereochemistry of the starting diol (meso or dl form) influences the distribution of products formed .

  • The pinacol rearrangement proceeds through carbocation intermediates, with migration of adjacent groups to stabilize the positive charge. The symmetrical nature of the molecule leads to interesting rearrangement patterns.

  • In oxidation reactions, the tertiary alcohols may show resistance to certain oxidizing agents that are effective for primary and secondary alcohols, requiring more vigorous conditions or specific reagents.

Notable Transformations

One of the most studied transformations of 3,4-Dimethyl-3,4-hexanediol is its dehydration to produce different diene isomers. Reeve and Reichel documented the formation of six possible C8H14 dienes through dehydration, providing valuable insights into reaction pathways and structural outcomes. This work has contributed significantly to understanding the stereochemical aspects of dehydration reactions involving vicinal diols .
The pinacol rearrangement has also been specifically studied using 3,4-Dimethyl-3,4-hexanediol as a model substrate. The research by Reeve and Karickhoff on the meso and dl forms of the diol has provided insights into the stereochemical aspects of this important rearrangement reaction .

Applications and Uses

3,4-Dimethyl-3,4-hexanediol finds applications across multiple sectors due to its unique structure and reactivity profile.

Role in Chemical Synthesis

In organic synthesis, 3,4-Dimethyl-3,4-hexanediol serves as a valuable building block for creating complex molecules. Its symmetrical structure and defined stereochemistry make it particularly useful for reactions where stereochemical control is important. The compound has been utilized in:

  • Synthesis of stereospecific polymers and oligomers

  • Creation of chiral auxiliaries for asymmetric synthesis

  • Development of structural scaffolds for more complex molecules

  • Studies of reaction mechanisms involving tertiary alcohols

Industrial Applications

The industrial applications of 3,4-Dimethyl-3,4-hexanediol span several sectors:

  • Polymer Industry: The compound is utilized in the production of specialty polymers and resins with specific thermal and mechanical properties .

  • Materials Science: It is employed in the development of advanced materials with tailored characteristics, including modified surface properties and controlled intermolecular interactions .

  • Specialty Chemicals: 3,4-Dimethyl-3,4-hexanediol serves as a precursor for high-value specialty chemicals used in various industrial processes .

  • Flavor and Fragrance Industry: The compound is utilized in the formulation of specific flavor and fragrance compounds, where its structure contributes to particular sensory properties .

Research Applications

In scientific research, 3,4-Dimethyl-3,4-hexanediol has been employed for:

  • Mechanistic Studies: Investigating reaction mechanisms, particularly those involving dehydration and rearrangement reactions of tertiary diols .

  • Stereochemical Research: Studying the influence of stereochemistry on reaction outcomes and physical properties .

  • Material Property Investigations: Examining the relationship between molecular structure and macroscopic properties in polymers and composite materials .

Research Findings and Developments

Research involving 3,4-Dimethyl-3,4-hexanediol has provided valuable insights into organic chemistry principles and applications.

Key Studies and Publications

Several significant studies have contributed to our understanding of 3,4-Dimethyl-3,4-hexanediol:

  • Reeve and Karickhoff (1956): This foundational study investigated the pinacol rearrangement of meso- and dl-3,4-Dimethyl-hexanediol, providing insights into the stereochemical aspects of this important reaction .

  • Reeve and Reichel (1972): This research detailed the dehydration of 3,4-dimethyl-3,4-hexanediol to produce six possible C8H14 dienes, along with structural proof of the substituted butadienes formed. This work has been cited in at least 14 other scientific publications, indicating its significance in the field .

  • Ab initio studies of methylated 1,3-butadienes (1992): This computational study, which referenced the work on 3,4-Dimethyl-3,4-hexanediol, contributed to understanding the electronic properties of structurally related compounds .

  • Photoelectron-spectroscopic characterization (1984): Research utilizing photoelectron spectroscopy to characterize 3,4-dimethyl-2,4-hexadienes, which are related to the dehydration products of 3,4-Dimethyl-3,4-hexanediol, provided insights into the conformation of these compounds in the gas phase .

Recent Research Directions

Recent research directions involving 3,4-Dimethyl-3,4-hexanediol or its derivatives include:

  • New Synthetic Methodologies: Development of more efficient and environmentally friendly methods for synthesizing the compound, including catalytic approaches and greener reaction conditions.

  • Material Science Applications: Exploration of the compound's potential in creating new polymers and materials with specific properties, particularly leveraging its symmetrical structure .

  • Mechanistic Investigations: Continued research into reaction mechanisms, building upon earlier studies of dehydration and rearrangement reactions .

Comparative Analysis

3,4-Dimethyl-3,4-hexanediol possesses distinctive features that differentiate it from other diols, influencing its behavior and applications.

Comparison with Similar Diols

Table 2: Comparison of 3,4-Dimethyl-3,4-hexanediol with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesDistinctive Properties
3,4-Dimethyl-3,4-hexanediolC8H18O2Tertiary diol with methyl groups at C-3 and C-4Symmetrical structure, specific stereochemistry
3,4-Diethyl-3,4-hexanediolC10H22O2Tertiary diol with ethyl groups at C-3 and C-4Increased steric hindrance, higher hydrophobicity
3,4-DimethylhexaneC8H18Lacks hydroxyl groups, contains methyl groups at C-3 and C-4Different reactivity profile, higher volatility
3,4-HexanediolC6H14O2Secondary diol without methyl substituentsLess sterically hindered, different reactivity pattern

Unique Features and Advantages

3,4-Dimethyl-3,4-hexanediol possesses several distinctive features that contribute to its value in chemical research and applications:

  • Symmetrical Structure: The molecule's symmetry simplifies certain spectroscopic analyses and provides predictable reaction patterns .

  • Tertiary Hydroxyl Groups: The tertiary nature of both hydroxyl groups influences reactivity, making it less prone to certain oxidation reactions but more susceptible to dehydration and rearrangement .

  • Stereochemical Aspects: The presence of stereoisomers (meso and dl forms) allows for studies of stereochemical influence on reactions and properties .

  • Balanced Hydrophobicity: The presence of both polar hydroxyl groups and non-polar alkyl chains creates a balanced molecule that can interact with various chemical environments, as reflected in its LogP value of 1.30840 .

  • Specific Reaction Pathways: As demonstrated by research on its dehydration, 3,4-Dimethyl-3,4-hexanediol undergoes specific reaction pathways that can be valuable for understanding fundamental organic chemistry principles and for targeted synthesis applications .

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